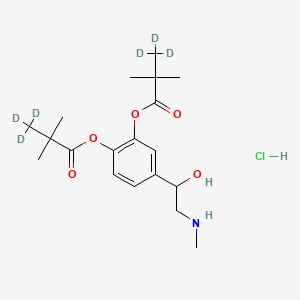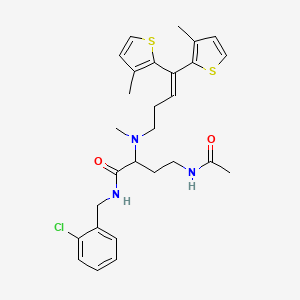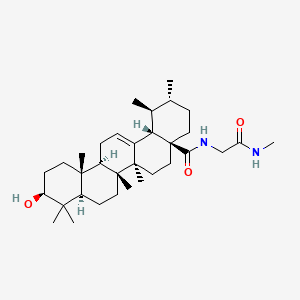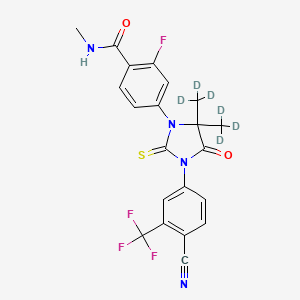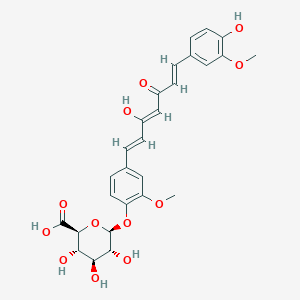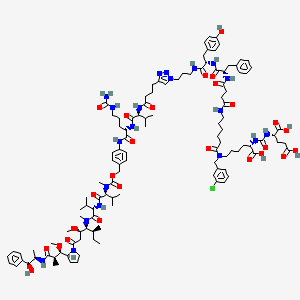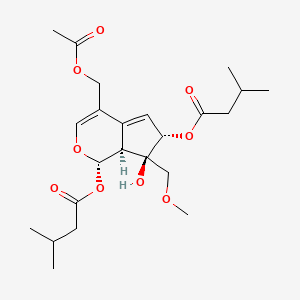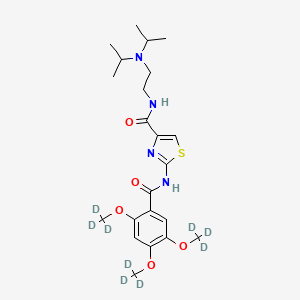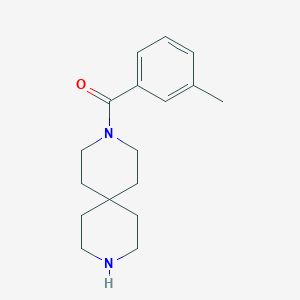
GABAA receptor agent 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GABAA receptor agent 4 is a compound that interacts with the gamma-aminobutyric acid type A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors play a crucial role in regulating neuronal excitability and are involved in various physiological and pharmacological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GABAA receptor agent 4 typically involves the use of specific organic reactions to create the desired molecular structure. The exact synthetic route can vary, but it often includes steps such as alkylation, acylation, and cyclization. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
GABAA receptor agent 4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert the compound to a more reduced form, potentially affecting its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its interaction with the receptor.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of functionalized analogs.
科学研究应用
GABAA receptor agent 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of GABAA receptors and to develop new compounds with improved pharmacological properties.
Biology: Employed in research to understand the role of GABAA receptors in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as epilepsy, anxiety, and insomnia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and drug testing.
作用机制
GABAA receptor agent 4 exerts its effects by binding to the gamma-aminobutyric acid type A receptors, which are ligand-gated ion channels. Upon binding, the compound modulates the receptor’s activity, leading to changes in chloride ion flux and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and the modulation of various physiological processes.
相似化合物的比较
Similar Compounds
Similar compounds to GABAA receptor agent 4 include other GABAA receptor modulators such as benzodiazepines, barbiturates, and neurosteroids. These compounds also interact with GABAA receptors but may have different binding sites, mechanisms of action, and pharmacological profiles.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for certain subtypes of GABAA receptors. This allows for more targeted modulation of receptor activity and potentially fewer side effects compared to other compounds.
属性
分子式 |
C17H24N2O |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
3,9-diazaspiro[5.5]undecan-3-yl-(3-methylphenyl)methanone |
InChI |
InChI=1S/C17H24N2O/c1-14-3-2-4-15(13-14)16(20)19-11-7-17(8-12-19)5-9-18-10-6-17/h2-4,13,18H,5-12H2,1H3 |
InChI 键 |
FRKWUXZCSLOPIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3(CCNCC3)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)

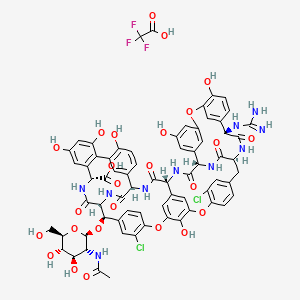
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
